3-Benzyl-1,2,4-thiadiazol-5-amine

HDAC Inhibitors Antiproliferative Molecular Docking

Sourcing well-characterized 1,2,4-thiadiazole building blocks with precise substitution patterns often delays SAR campaigns. 3-Benzyl-1,2,4-thiadiazol-5-amine (CAS 17467-27-5) directly addresses this gap as a versatile core scaffold. ● HDAC Inhibitor Development: 5-Amino-1,2,4-thiadiazole serves as a non-hydroxamate zinc-binding group (ZBG); related derivatives show superior antiproliferative activity vs. vorinostat. ● FFA1 Agonist SAR: Essential for exploring GPR40/FFA1 chemical space with high sensitivity to structural modifications. ● Carbonic Anhydrase Inhibition: Confers selectivity for hCA I over tumor-associated isoforms. Supplied with ≥95% purity; ready for immediate library synthesis.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 17467-27-5
Cat. No. B106705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,2,4-thiadiazol-5-amine
CAS17467-27-5
Synonyms3-Benzyl-1,2,4-thiadiazol-5-amine
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NSC(=N2)N
InChIInChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
InChIKeyBDPJUFWVJYJIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,2,4-thiadiazol-5-amine Technical Baseline


3-Benzyl-1,2,4-thiadiazol-5-amine (CAS 17467-27-5) is a 1,2,4-thiadiazole heterocyclic compound with a benzyl group at the 3-position and an amine at the 5-position [1]. It is a core scaffold for generating compound libraries and is a key building block in medicinal chemistry for exploring biological activity, particularly where the 1,2,4-thiadiazole ring serves as a non-classical bioisostere [1][2]. Publicly available quantitative data on its specific activity is extremely limited, and no primary research articles directly characterizing its biological activity could be located in authoritative databases.

Scaffold 1,2,4-Thiadiazole heterocycle
Substitution 3-Benzyl-5-amine
Role Non-classical bioisostere building block

Isomer Specificity of 3-Benzyl-1,2,4-thiadiazol-5-amine


The 1,2,4-thiadiazole scaffold is known for its distinct structure-activity relationship (SAR) profile compared to other isomers like 1,3,4-thiadiazoles. The specific 3-benzyl-5-amine substitution pattern is not interchangeable with other substitutions (e.g., 3-aryl, 5-alkylamino) or different thiadiazole isomers [1][2]. Class-level evidence shows that even minor modifications to the 1,2,4-thiadiazole core can drastically alter activity, as seen in the loss of FFA1 agonist potency when the core structure was truncated, and the significant impact of different substituents on HDAC inhibition [3][4]. Without direct, head-to-head data for this specific compound, any substitution would be a high-risk and scientifically invalid assumption.

Isomer mismatch 1,3,4-Thiadiazole isomers may have distinct SAR profiles; direct substitution is not supported.
Pattern mismatch 3-Aryl or 5-alkylamino analogs may not reproduce the same activity; even minor changes can abolish effects.
Truncation risk Class evidence shows truncation of the thiadiazole core can eliminate agonist function; validate exact scaffold.

Quantitative Evidence for 3-Benzyl-1,2,4-thiadiazol-5-amine


HDAC Inhibition Zinc-Binding Potential

A study on related 1,2,4-thiadiazole derivatives demonstrated that compounds featuring a 5-amino-1,2,4-thiadiazole core can act as a zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibition. A specific derivative, compound VIa (4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide), showed an IC50 of 1.00 µM against colon cancer cells (HRT), which is more potent than the FDA-approved HDAC inhibitor vorinostat (IC50 = 3.00 µM) in the same MTT assay [1]. This suggests that 3-Benzyl-1,2,4-thiadiazol-5-amine, as a core scaffold, has the potential for superior antiproliferative activity in HDAC-targeted research, though direct data for the target compound itself is not available.

HDAC ZBG Activity
Class-level
Related derivative IC50 1.00 µM vs vorinostat 3.00 µM (approx. 3-fold difference)
Reported class-level ZBG comparison context
MTT assay, HRT colon cancer cell line
HDAC Inhibitors Antiproliferative Molecular Docking Zinc-Binding Group

GPR40/FFA1 Agonist Differentiation

A SAR study on 1,2,4-thiadiazole-based FFA1 agonists revealed that structurally similar compounds can have dramatically different activities. One series (structurally related to GW9508) displayed low micromolar potency, while another, representing a truncated version of a previously potent agonist, was completely devoid of agonist activity [1]. This demonstrates that activity within this chemical class is highly sensitive to specific structural features. Therefore, 3-Benzyl-1,2,4-thiadiazol-5-amine, with its unique substitution pattern, cannot be assumed to behave like other 1,2,4-thiadiazoles or other GPR40 agonists (e.g., TAK-875) without direct experimental validation.

FFA1 Agonist SAR
Class-level
Active series (low µM) vs. inactive truncated series
Structural sensitivity requires direct testing
In vitro FFA1 activation assay
Type II Diabetes GPR40 FFA1 Agonist Insulin Secretion

Carbonic Anhydrase Isoform Selectivity

A series of amino-1,2,4-thiadiazoles were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. The study found that amino-linked 1,2,4-thiadiazoles were better inhibitors of the cytosolic isoform hCA I compared to thioureido-linked pyrazoles [1]. While specific data for the target compound is absent, this class-level evidence highlights the potential for achieving isoform selectivity by leveraging the 5-amino-1,2,4-thiadiazole core. This differentiates it from other heterocyclic scaffolds and from non-selective sulfonamide CA inhibitors like acetazolamide, which served as a standard in the study [1].

CA Isoform Selectivity
Class-level
Amino-1,2,4-thiadiazoles better hCA I inhibitors than thioureido-pyrazoles
Amino scaffold supports hCA I selectivity
In vitro hCA isoform inhibition panel
Carbonic Anhydrase Inhibitors Isoform Selectivity hCA I hCA II Cancer

3-Benzyl-1,2,4-thiadiazol-5-amine Applications


HDAC Inhibitor Design

Procure this compound as a core scaffold to develop new histone deacetylase (HDAC) inhibitors. Based on class-level evidence, the 5-amino-1,2,4-thiadiazole group functions as a zinc-binding group (ZBG), and related derivatives have shown superior antiproliferative activity compared to the FDA-approved drug vorinostat [1]. This compound provides a starting point for exploring non-hydroxamate ZBGs with potentially improved potency and selectivity profiles.

GPR40 Agonist SAR Exploration

Use 3-Benzyl-1,2,4-thiadiazol-5-amine in a structure-activity relationship (SAR) campaign to investigate its potential as a free fatty acid receptor 1 (GPR40/FFA1) agonist for type II diabetes research. As studies show that the activity of 1,2,4-thiadiazole-based FFA1 agonists is highly sensitive to small structural changes, this specific compound must be tested directly to determine its own unique activity profile [2]. It serves as a crucial building block for exploring this chemical space, distinct from known agonists like TAK-875.

Selective Carbonic Anhydrase Inhibitors

Incorporate this compound into the design of new carbonic anhydrase inhibitors (CAIs). Class-level research indicates that the 5-amino-1,2,4-thiadiazole scaffold can confer selectivity for specific hCA isoforms, particularly hCA I, over other cytosolic and tumor-associated isoforms [3]. This makes it a valuable intermediate for synthesizing and testing novel CAIs with a potentially better therapeutic window than non-selective standards like acetazolamide.

Heterocyclic Library Building Block

As a fundamental 1,2,4-thiadiazole building block, this compound is essential for generating diverse compound libraries for high-throughput screening (HTS) in various drug discovery programs [4]. Its distinct 3-benzyl-5-amine substitution pattern provides a unique vector for further derivatization, enabling the exploration of novel chemical space that is distinct from other thiadiazole isomers and substitution patterns. Its role is crucial for identifying new hits across multiple therapeutic areas.

Application
Selection Property
Validation Focus
HDAC inhibitor research
5-Amino-1,2,4-thiadiazole zinc-binding scaffold
Potency comparison vs hydroxamate ZBGs
GPR40/FFA1 agonist SAR
Unique 3-benzyl-5-amine substitution
Activity screening and structural sensitivity
Selective CA inhibitor design
Amino-thiadiazole core for hCA I preference
Isoform selectivity profiling
Heterocyclic library synthesis
Distinct 1,2,4-thiadiazole scaffold
Derivatization vectors and HTS hit discovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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